3-(2,6-dichlorophenyl)-5-methyl-N-(4-methylbenzyl)-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2,6-dichlorophenyl)-5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a dichlorophenyl group, a methyl group, and an oxazole ring. Its molecular formula is C18H15Cl2N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorophenyl)-5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide typically involves multiple steps:
Formation of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride: This intermediate is synthesized by reacting 2,6-dichlorobenzoyl chloride with methyl isoxazole in the presence of a base.
Amidation Reaction: The intermediate is then reacted with 4-methylbenzylamine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dichlorophenyl)-5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,6-dichlorophenyl)-5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorophenyl)-5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride
- 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Uniqueness
3-(2,6-dichlorophenyl)-5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity, while the oxazole ring contributes to its stability and biological activity .
Properties
Molecular Formula |
C19H16Cl2N2O2 |
---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C19H16Cl2N2O2/c1-11-6-8-13(9-7-11)10-22-19(24)16-12(2)25-23-18(16)17-14(20)4-3-5-15(17)21/h3-9H,10H2,1-2H3,(H,22,24) |
InChI Key |
YOSADZRFXIOSCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C |
Origin of Product |
United States |
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